tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate
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Description
Tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Molecular Interactions
In the realm of structural chemistry and molecular interaction analysis, tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate derivatives have been the subject of significant research. For instance, studies have been conducted on the X-ray structure, Hirshfeld analysis, and DFT studies of triazolyl-indole derivatives, which include tert-butyl analogs. These compounds were found to exhibit specific molecular packing based on various intermolecular interactions such as O...H, N...H, and S...H contacts, among others. The research also delved into atomic charge distribution, molecular electrostatic potential maps, and reactivity descriptors, providing a comprehensive view of the compound's characteristics (Boraei et al., 2021).
Synthesis and Medicinal Chemistry
The compound and its derivatives have been synthesized and evaluated for various applications, particularly in medicinal chemistry. For example, 1‐(1H‐Indol‐3‐yl)ethanamine derivatives, inclusive of tert-butyl variants, have been synthesized and assessed as Staphylococcus aureus NorA efflux pump inhibitors. Although these derivatives exhibited modest intrinsic anti-staphylococcal activity, they notably enhanced the antibacterial activity of ciprofloxacin against resistant strains, marking their significance in combating antibiotic resistance (Héquet et al., 2014).
Process Development and Synthesis
In the domain of organic process research and development, this compound derivatives have been synthesized through practical and scalable processes. A notable example is the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This synthesis involved an efficient one-pot, two-step telescoped sequence from readily available materials, showcasing the compound's applicability in the synthesis of complex molecules (Li et al., 2012).
Chemical Properties and Characterization
Detailed studies on the chemical properties and characterization of this compound derivatives have also been conducted. This includes the characterization of the compound's structure using various spectroscopic techniques such as 2D heteronuclear NMR experiments, providing insights into the molecular structure and interactions of the compound (Aouine et al., 2016).
Properties
IUPAC Name |
tert-butyl N-[2-(1H-indol-3-yl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-9-13(18)11-8-16-12-7-5-4-6-10(11)12/h4-8,16H,9H2,1-3H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORDHFROSMQOBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CNC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.